3-Amino-4-iodophenol

Vue d'ensemble

Description

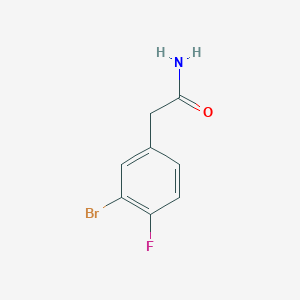

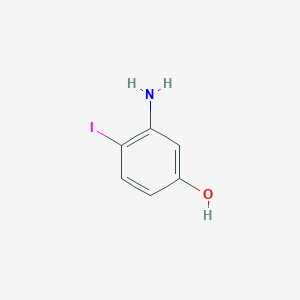

3-Amino-4-iodophenol is an organic compound with the molecular formula C6H6INO. It has a molecular weight of 235.02 . The IUPAC name for this compound is 4-amino-3-iodophenol .

Synthesis Analysis

While specific synthesis methods for 3-Amino-4-iodophenol were not found in the search results, related compounds such as thiophene derivatives have been synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Molecular Structure Analysis

The InChI code for 3-Amino-4-iodophenol is 1S/C6H6INO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 . This indicates the presence of iodine, nitrogen, and oxygen atoms in the compound along with carbon and hydrogen.Chemical Reactions Analysis

While specific chemical reactions involving 3-Amino-4-iodophenol were not found in the search results, related compounds such as aryl halides undergo nucleophilic aromatic substitution reactions . In these reactions, one of the substituents in an aromatic ring is replaced by a nucleophile .Physical And Chemical Properties Analysis

3-Amino-4-iodophenol is a solid compound . It has a molecular weight of 235.02 . The compound should be stored at ambient temperature .Applications De Recherche Scientifique

1. Chemoselective Carbonylation

Palladium-catalyzed chemoselective carbonylation of aminophenols with iodoarenes, including 3-Amino-4-iodophenol, has been explored. Different ligands and bases allow for the formation of either esters or amides, demonstrating versatile applications in organic synthesis (Xu & Alper, 2014).

2. Noncovalent Interaction Studies

A computational study used 4-Amino-2-iodophenol as a model to investigate various noncovalent interactions. This research provides insights into the structural and energetic aspects of such interactions, relevant in supramolecular chemistry (Saha & Sastry, 2015).

3. Vibrational Analysis in Molecular States

Investigations into the vibrations of 3- and 4-aminophenol, including their ionic ground states, were conducted using mass-analyzed threshold ionization and infrared resonant 2-photon ionization spectroscopy. This research aids in understanding molecular vibrations in different states (Unterberg et al., 2004).

4. Chemiluminescence in Analytical Chemistry

Iodophenol blue, related to 3-Amino-4-iodophenol, has been used to enhance chemiluminescence in the luminol-H2O2 system, providing a sensitive assay for detecting hydrogen peroxide and glucose. This application is significant in analytical and clinical chemistry (Yu et al., 2016).

5. Palladium-Catalyzed Cross Coupling in Organic Synthesis

Palladium-catalyzed reactions of unprotected 2-, 3-, and 4-iodophenols with organozinc reagents highlight the role of 3-Amino-4-iodophenol in synthesizing various organic compounds. This process demonstrates the non-protonation of carbon-zinc bonds by acidic phenols (Jackson et al., 2004).

6. Protein Structure Determination

The incorporation of p-iodo-L-phenylalanine, related to 3-Amino-4-iodophenol, into proteins for structural determination is a crucial application in biochemistry and molecular biology. This method facilitates anomalous dispersion experiments in crystallography (Xie et al., 2004).

7. Immunodot and Western Blotting Signal Enhancement

4-Iodophenol has been applied as a signal enhancer in luminol-based immunodot and Western blotting assays. This enhances detection sensitivity, important in biochemical and diagnostic assays (Leong & Fox, 1988).

8. Catalytic Membrane Development

Research into polymeric inverse-opal structures with polydopamine and Ag nanoparticles has leveraged iodophenols for catalytic membrane applications. These structures show promise in catalysis and separation technologies (Choi et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, 4-Iodophenol, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Orientations Futures

While specific future directions for 3-Amino-4-iodophenol were not found in the search results, related compounds such as thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mécanisme D'action

Mode of Action

3-Amino-4-iodophenol, like other phenolic compounds, may interact with its targets through a variety of mechanisms. One such mechanism could be nucleophilic aromatic substitution, where one of the substituents in an aromatic ring is replaced by a nucleophile .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 3-Amino-4-iodophenol. Factors such as pH, temperature, and presence of other compounds can affect its stability and interaction with its targets .

Propriétés

IUPAC Name |

3-amino-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBBZNTUMUUFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676380 | |

| Record name | 3-Amino-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-iodophenol | |

CAS RN |

99968-83-9 | |

| Record name | 3-Amino-4-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99968-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluorobenzo[b]thien-2-ylboronic acid](/img/structure/B1393792.png)

![4-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393796.png)